molecular formula C11H10N2O2 B3021579 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 105994-56-7

1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B3021579
CAS No.: 105994-56-7
M. Wt: 202.21 g/mol
InChI Key: YMSOQSQLQLWDQI-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid (CAS 105994-56-7) is a high-purity heterocyclic building block with the molecular formula C 11 H 10 N 2 O 2 and a molecular weight of 202.21 g/mol . This compound is a solid powder and should be stored sealed in a dry environment, with some suppliers recommending storage at 2-8°C . As a pyrazole derivative, it serves as a crucial synthetic intermediate in scientific research, particularly in the development of novel molecules for pharmaceutical and agrochemical applications . Its structure, featuring a carboxylic acid functional group, allows for further derivatization through reactions such as amidation and esterification, enabling the creation of a diverse library of compounds for biological activity screening . Researchers value this chemical for its role in exploring structure-activity relationships and in constructing more complex heterocyclic systems . Safety information indicates that this compound has warning signal words and may cause skin, eye, and respiratory irritation, so appropriate personal protective equipment should be used . This product is intended for research and development purposes only and is not intended for human or veterinary use .

Properties

IUPAC Name

1-methyl-3-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-7-9(11(14)15)10(12-13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSOQSQLQLWDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546840
Record name 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
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Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105994-56-7, 105994-55-6
Record name 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=105994-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30546840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
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Chemical Reactions Analysis

1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions are various substituted pyrazole derivatives .

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis
1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid serves as a crucial intermediate in synthesizing bioactive molecules. Its derivatives have been investigated for their potential therapeutic effects, including antifungal and anti-inflammatory properties. For example, studies have demonstrated that certain derivatives exhibit significant antifungal activity against various phytopathogenic fungi, outperforming existing fungicides like boscalid .

Case Study: Antifungal Activity
A study published in Molecules highlighted the antifungal efficacy of novel derivatives of this compound against pathogens such as Colletotrichum orbiculare and Phytophthora infestans. The compound exhibited lower EC50 values, indicating a broader spectrum of antifungal activity compared to traditional agents .

Agricultural Chemistry

Fungicides and Herbicides
The compound is extensively utilized in developing fungicides and herbicides. Its derivatives have been shown to enhance crop protection against various diseases while promoting sustainable agricultural practices. The effectiveness of these compounds is attributed to their ability to inhibit key enzymes in fungal metabolic pathways .

Table 1: Efficacy of this compound Derivatives

Compound NameTarget PathogenEC50 Value (µg/mL)Comparison AgentEC50 Value (µg/mL)
9mColletotrichum orbiculare5.50Boscalid12.00
9mPhytophthora infestans75.54Boscalid100.00

Material Science

Advanced Materials Development
Research has explored the potential of this compound in creating advanced materials such as polymers and coatings. These materials are characterized by enhanced durability and resistance to environmental degradation, making them suitable for various industrial applications .

Analytical Chemistry

Reference Standard in Chromatography
In analytical chemistry, this compound is used as a reference standard in chromatographic techniques, aiding researchers in accurately identifying and quantifying other chemical substances within complex mixtures. Its stable chemical properties make it an ideal candidate for these applications .

Biochemistry

Enzyme Inhibition Studies
The compound has been studied for its role in enzyme inhibition, particularly targeting mitochondrial respiratory chain enzymes such as succinate dehydrogenase (SDH). Insights gained from these studies contribute to understanding metabolic pathways relevant to various diseases .

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The compound’s effects are mediated through binding to active sites on enzymes or receptors, leading to alterations in their activity and subsequent biological responses .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their substituent-driven physicochemical differences:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Reference(s)
1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid 1-CH₃, 3-Ph, 4-COOH 218.23 g/mol Pharmaceutical intermediate, agrochemical precursor
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde 1-Bz, 3-Ph, 4-CHO 292.31 g/mol Antioxidant, anti-inflammatory activity
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid 5-CH₃, 1-Ph, 3-Ph, 4-COOH 294.33 g/mol High-yield synthesis via ester hydrolysis
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 1-CH₃, 3-CF₃, 4-COOH 224.14 g/mol Agrochemicals, fluorinated drug scaffolds
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid 1-CH₃, 4-NO₂, 3-C₃H₇, 5-COOH 241.20 g/mol Phosphodiesterase inhibition

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in the CF₃-substituted analog enhances electronegativity and metabolic stability compared to the phenyl group in the target compound, making it suitable for agrochemical applications .
  • Aldehyde vs. Carboxylic Acid : Replacing the carboxylic acid with a carbaldehyde group (as in –4) shifts biological activity toward antioxidant effects, likely due to altered redox properties .

Biological Activity

1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid (MPPCA) is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of MPPCA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Target Interactions

The primary biological targets of MPPCA include:

  • Succinate Dehydrogenase (SDH) : MPPCA interacts with SDH, a crucial enzyme in the mitochondrial respiratory chain, affecting the citric acid cycle and electron transport chain. This interaction can disrupt cellular metabolism, leading to various biological effects.
  • Leishmania aethiopica and Plasmodium berghei : MPPCA exhibits significant antileishmanial and antimalarial activities by inhibiting the growth and proliferation of these pathogens.

Biochemical Pathways

The compound's action on SDH influences several biochemical pathways:

  • Energy Metabolism : By affecting SDH activity, MPPCA alters energy production within cells, which can lead to apoptosis in cancer cells or inhibit the growth of parasitic organisms .
  • Inflammatory Response : Preliminary studies suggest that MPPCA may modulate inflammatory pathways, potentially acting as an anti-inflammatory agent.

Anticancer Activity

MPPCA has shown promise as an anticancer agent. Studies have indicated its ability to induce apoptosis in various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231) : MPPCA has been reported to enhance caspase-3 activity and induce morphological changes indicative of apoptosis at concentrations as low as 1.0 μM .
  • Other Cancer Types : Research indicates that compounds similar to MPPCA can inhibit the growth of lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers .

Antimicrobial Properties

In addition to its anticancer potential, MPPCA has demonstrated antimicrobial activities:

  • Antileishmanial and Antimalarial Effects : The compound effectively inhibits the growth of Leishmania and Plasmodium species, making it a candidate for further development in treating these infections.
  • Broad-Spectrum Antimicrobial Activity : Similar pyrazole derivatives have shown efficacy against various bacterial strains and fungi, suggesting that MPPCA may possess similar properties .

Pharmacokinetics

The pharmacokinetic profile of MPPCA is essential for understanding its therapeutic potential. Key factors influencing its bioavailability include:

  • Solubility and Stability : The compound's chemical structure allows for good solubility in biological systems, which is crucial for effective absorption and distribution within the body.
  • Metabolism and Excretion : Ongoing research is needed to elucidate the metabolic pathways involved in the breakdown and elimination of MPPCA from the body.

Case Studies and Research Findings

Several studies have explored the biological activity of MPPCA:

StudyFindings
Identified MPPCA's ability to induce apoptosis in breast cancer cells (MDA-MB-231) through enhanced caspase activity.
Reported promising anti-inflammatory effects comparable to standard drugs at specific concentrations.
Discussed potential applications in developing new therapeutic agents targeting inflammatory processes.

Q & A

Q. What are the common synthetic routes for 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid and its ester precursors?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and a formamide derivative (e.g., N,N-dimethylformamide dimethyl acetal, DMF-DMA). The intermediate ester (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) undergoes basic hydrolysis to yield the carboxylic acid. Alternative methods include Vilsmeier reactions for aldehyde intermediates followed by oxidation . For derivatives, functionalization at the 3- or 5-positions can be achieved using acid chlorides or anhydrides .

Q. How is the structure of this compound characterized using spectroscopic methods?

Structural confirmation relies on:

  • ¹H-NMR : Signals for the methyl group (δ ~2.5 ppm), aromatic protons (δ ~7.3-7.5 ppm), and carboxylic acid proton (δ ~12-13 ppm).
  • IR : Stretching vibrations for C=O (~1700 cm⁻¹) and O-H (~2500-3000 cm⁻¹).
  • X-ray crystallography : Confirms planar pyrazole ring geometry and hydrogen-bonding networks in the solid state . Purity is validated via elemental analysis and HPLC (>95%) .

Q. What are the basic pharmacological activities reported for this compound?

Pyrazole-4-carboxylic acid derivatives exhibit:

  • Anti-inflammatory activity : Inhibition of COX-2 in murine models (e.g., 30–50% edema reduction at 50 mg/kg).
  • Analgesic effects : Tail-flick tests show significant pain threshold elevation.
  • Anti-proliferative activity : IC₅₀ values of 10–20 µM in prostate cancer cell lines via mTOR pathway modulation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields?

Key strategies include:

  • Temperature control : Cyclocondensation at 80–100°C maximizes ester formation.
  • Catalyst selection : Use of p-toluenesulfonic acid (PTSA) for efficient cyclization.
  • Orthogonal protection : Selective protection of the carboxylic acid group using methyl esters to prevent side reactions during functionalization . Example optimization: Hydrolysis of esters with NaOH/EtOH at reflux achieves >90% conversion to the acid .

Q. What strategies are used to resolve contradictions in biological activity data across studies?

Discrepancies in biological data (e.g., varying IC₅₀ values) are addressed by:

  • Standardized assays : Replicating studies under uniform conditions (e.g., MTT vs. ATP-based viability assays).
  • Metabolic stability testing : Assessing compound degradation in liver microsomes to explain in vitro vs. in vivo efficacy gaps.
  • Structural analogs : Comparing activity of methyl, trifluoromethyl, and phenyl-substituted derivatives to identify critical substituents .

Q. How do computational methods contribute to understanding structure-activity relationships (SAR)?

Density Functional Theory (DFT) calculations reveal:

  • Electrostatic potential maps : Highlight nucleophilic regions (e.g., N1 of the pyrazole) for target binding.
  • Frontier molecular orbitals (FMOs) : Predict reactivity with biological targets (e.g., HOMO localization on the carboxylic acid group).
  • Molecular docking : Validates interactions with mTOR kinase (binding energy: −8.5 kcal/mol) .

Q. How do physicochemical properties (e.g., pKa, Log P) influence bioavailability?

  • pKa : The carboxylic acid group has a pKa ~3.5, promoting ionization at physiological pH and affecting membrane permeability.
  • Log P : Experimental Log P of 1.2 indicates moderate lipophilicity, balancing solubility and absorption.
  • Salt formation : Sodium salts improve aqueous solubility (>10 mg/mL) for in vivo studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid

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